molecular formula C9H12BrNO2 B2638752 3-Amino-2-(4-bromophenyl)propane-1,2-diol CAS No. 1934914-07-4

3-Amino-2-(4-bromophenyl)propane-1,2-diol

Cat. No. B2638752
CAS RN: 1934914-07-4
M. Wt: 246.104
InChI Key: LBCFDADAODIEAJ-UHFFFAOYSA-N
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Description

3-Amino-2-(4-bromophenyl)propane-1,2-diol is a chemical compound with the molecular formula C9H12BrNO2 . It is a derivative of 3-Amino-1,2-propanediol (APD), which is synthesized by reacting 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide .


Synthesis Analysis

The synthesis of 3-Amino-1,2-propanediol (APD), a related compound, involves the reaction of 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide . The product then undergoes a series of purification steps . A similar process may be used for the synthesis of 3-Amino-2-(4-bromophenyl)propane-1,2-diol, with additional steps to introduce the bromophenyl group.

Safety and Hazards

3-Amino-2-(4-bromophenyl)propane-1,2-diol is likely to have similar safety and hazards to its parent compound, 3-Amino-1,2-propanediol. The latter is known to cause severe skin burns and eye damage . Proper personal protective equipment should be used when handling this compound.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of lipid-like delivery molecules (lipidoids) for rna interference (rnai) therapeutics . This suggests that the compound could interact with RNA molecules or associated proteins.

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets.

Biochemical Pathways

Based on its potential role in rna interference (rnai) therapeutics , it could be inferred that the compound may affect pathways related to gene expression and regulation.

Result of Action

If the compound does indeed play a role in rna interference (rnai) therapeutics , it could potentially lead to the silencing of specific genes, thereby influencing cellular function and phenotype.

properties

IUPAC Name

3-amino-2-(4-bromophenyl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-8-3-1-7(2-4-8)9(13,5-11)6-12/h1-4,12-13H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCFDADAODIEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(CO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(4-bromophenyl)propane-1,2-diol

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